molecular formula C29H25N3O5 B10873069 3,11-DI(2-Furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide

3,11-DI(2-Furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide

Cat. No.: B10873069
M. Wt: 495.5 g/mol
InChI Key: YPKHCSOWYPCLQL-UHFFFAOYSA-N
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Description

3,11-DI(2-Furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide is a complex organic compound characterized by its unique structure, which includes furan rings, a methoxyphenyl group, and a dibenzo diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,11-DI(2-Furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dibenzo diazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the furan rings: This step involves the use of furan derivatives in a substitution reaction.

    Attachment of the methoxyphenyl group: This can be done through a coupling reaction using a methoxyphenyl halide and a suitable catalyst.

    Final functionalization: The carboxamide group is introduced in the last step, often through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,11-DI(2-Furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings and methoxyphenyl group can be oxidized under appropriate conditions.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The furan rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed.

Major Products

    Oxidation: Products may include furanones and quinones.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Substituted furans and methoxyphenyl derivatives are typical products.

Scientific Research Applications

3,11-DI(2-Furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3,11-DI(2-Furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound can inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3,11-DI(2-Furyl)-N-(4-chlorophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide
  • 3,11-DI(2-Furyl)-N-(4-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide

Uniqueness

3,11-DI(2-Furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.

Properties

Molecular Formula

C29H25N3O5

Molecular Weight

495.5 g/mol

IUPAC Name

6,9-bis(furan-2-yl)-N-(4-methoxyphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide

InChI

InChI=1S/C29H25N3O5/c1-35-20-12-10-19(11-13-20)30-29(34)32-23-7-3-2-6-21(23)31-22-16-18(25-8-4-14-36-25)17-24(33)27(22)28(32)26-9-5-15-37-26/h2-15,18,28,31H,16-17H2,1H3,(H,30,34)

InChI Key

YPKHCSOWYPCLQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2C(C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C52)C6=CC=CO6

Origin of Product

United States

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